phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate
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Overview
Description
Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a hydroxytetrahydro-2H-pyran ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of phenyl isocyanate with ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)amine→Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydro-2H-pyran ring can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and tetrahydro-2H-pyran groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl carbamate: Lacks the tetrahydro-2H-pyran ring.
((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate: Lacks the phenyl group.
Phenyl ((4-methoxytetrahydro-2H-pyran-4-yl)methyl)carbamate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenyl and tetrahydro-2H-pyran rings, along with the carbamate group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
phenyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(18-11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h1-5,16H,6-10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWJNYUSYMACJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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